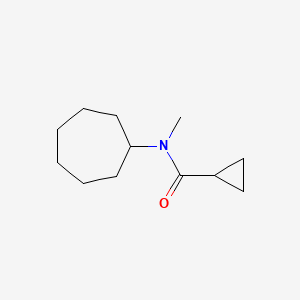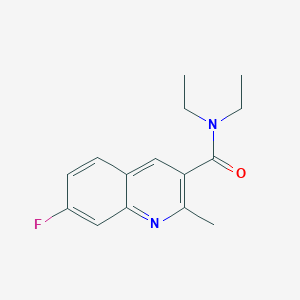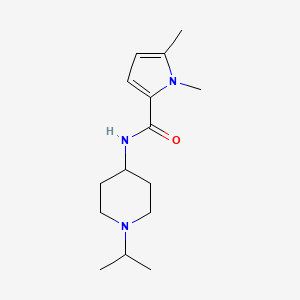
N-cycloheptyl-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-methylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety-like behaviors in animal models. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Mecanismo De Acción
N-cycloheptyl-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cycloheptyl-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce excitatory neurotransmission and promote relaxation.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. These effects may include reduced seizure activity, decreased anxiety, and reduced drug-seeking behaviors. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-N-methylcyclopropanecarboxamide is its ability to increase GABA levels in the brain without causing significant side effects or toxicity. Additionally, N-cycloheptyl-N-methylcyclopropanecarboxamide has been shown to have a high degree of selectivity for GABA aminotransferase, making it a promising candidate for the development of new therapeutics. However, one limitation of N-cycloheptyl-N-methylcyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of N-cycloheptyl-N-methylcyclopropanecarboxamide that can increase its half-life and improve its effectiveness as a therapeutic agent. Additionally, research on the potential use of N-cycloheptyl-N-methylcyclopropanecarboxamide in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder, may be of interest. Finally, further studies on the mechanisms of action of N-cycloheptyl-N-methylcyclopropanecarboxamide may help to identify new targets for the development of novel therapeutics.
Métodos De Síntesis
N-cycloheptyl-N-methylcyclopropanecarboxamide is synthesized from cycloheptanone and N-methylcyclopropanecarboxamide using a modified Wolff-Kishner reduction method. This method involves the use of hydrazine hydrate, sodium hydroxide, and ethanol to reduce the carbonyl group of cycloheptanone, followed by the addition of N-methylcyclopropanecarboxamide to form N-cycloheptyl-N-methylcyclopropanecarboxamide.
Propiedades
IUPAC Name |
N-cycloheptyl-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)10-8-9-10)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZVDANAAJXVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)



![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
